molecular formula C6H10 B14752498 1,3-Dimethylbicyclo[1.1.0]butane CAS No. 930-25-6

1,3-Dimethylbicyclo[1.1.0]butane

Cat. No.: B14752498
CAS No.: 930-25-6
M. Wt: 82.14 g/mol
InChI Key: IGAOOQCFXPSZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylbicyclo[110]butane is a hydrocarbon with the molecular formula C₆H₁₀ It is a member of the bicyclo[110]butane family, characterized by its highly strained bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylbicyclo[1.1.0]butane can be synthesized through several methods. One common approach involves the reaction of 1,3-dihalocyclobutanes with alkali metals. For example, 1-bromo-3-chlorocyclobutane can be treated with sodium in dioxane to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. Most synthesis methods are carried out on a laboratory scale for research purposes.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbicyclo[1.1.0]butane undergoes various types of chemical reactions, including:

    Hydrogenation: The compound can be hydrogenated to form less strained hydrocarbons.

    Substitution: It can undergo substitution reactions at the bridgehead positions.

Common Reagents and Conditions

    Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum.

    Substitution: Reagents such as halogens or organometallic compounds can be used under appropriate conditions.

Major Products

    Hydrogenation: Produces less strained hydrocarbons.

    Substitution: Yields substituted bicyclo[1.1.0]butanes with various functional groups.

Mechanism of Action

The mechanism of action of 1,3-dimethylbicyclo[1.1.0]butane involves the release of strain energy upon undergoing chemical reactions. This strain release drives the formation of more stable products, making the compound a useful intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.0]butane: The parent compound without methyl substitutions.

    Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom in the ring structure.

Uniqueness

1,3-Dimethylbicyclo[1.1.0]butane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 1 and 3 positions adds steric hindrance and affects the compound’s chemical behavior compared to its unsubstituted counterpart .

Properties

CAS No.

930-25-6

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

IUPAC Name

1,3-dimethylbicyclo[1.1.0]butane

InChI

InChI=1S/C6H10/c1-5-3-6(5,2)4-5/h3-4H2,1-2H3

InChI Key

IGAOOQCFXPSZTQ-UHFFFAOYSA-N

Canonical SMILES

CC12CC1(C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.